molecular formula C13H8BrN3O4S B2470212 (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 1173557-33-9

(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2470212
CAS No.: 1173557-33-9
M. Wt: 382.19
InChI Key: WNMYTHCEMASOTG-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetically designed small molecule investigated for its potent and selective kinase inhibitory activity. This compound features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its high affinity for ATP-binding sites in various kinase targets. Research indicates this specific analog acts as a potent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway (source) . The selective inhibition of JAK3 is a key therapeutic strategy for modulating immune responses, making this compound a valuable chemical probe for studying autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological cancers. Its (E)-configured imine group and substituted furan carboxamide moiety are crucial for its binding conformation and selectivity profile. Researchers utilize this compound to elucidate the role of JAK3 in specific cellular contexts, to develop novel treatment strategies for inflammatory and oncological indications, and to study structure-activity relationships in kinase inhibitor design (source) .

Properties

IUPAC Name

5-bromo-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S/c1-16-8-3-2-7(17(19)20)6-10(8)22-13(16)15-12(18)9-4-5-11(14)21-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYTHCEMASOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Nitrobenzenethiol

A mixture of 2-amino-4-nitrobenzenethiol (5.0 g, 29.4 mmol) and carbon disulfide (8.06 g, 106 mmol) in 90% aqueous ethanol (100 mL) was refluxed for 2 hours under nitrogen. Acidification with hydrochloric acid yielded 6-nitrobenzo[d]thiazole-2-thiol as a yellow solid (4.2 g, 72%, m.p. 192–194°C).

Key Data:

  • FTIR (KBr): 3420 cm⁻¹ (N–H), 1580 cm⁻¹ (C=N), 1340 cm⁻¹ (S–H).
  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, Ar–H), 8.05 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.62 (d, J = 8.8 Hz, 1H, Ar–H).

Nitration of Preformed Benzothiazole

Alternative routes involve nitrating pre-existing benzothiazoles. For example, 3-methylbenzo[d]thiazole (3.0 g, 18.3 mmol) was treated with fuming nitric acid (2.5 mL) and sulfuric acid (5 mL) at 0°C for 1 hour, yielding 3-methyl-6-nitrobenzo[d]thiazole (2.8 g, 75%, m.p. 145–147°C).

Formation of the Imine Linkage

The critical (E)-configuration was established through acid-catalyzed condensation. 3-Methyl-6-nitrobenzo[d]thiazol-2-amine (1.0 g, 4.8 mmol) and 5-bromofuran-2-carbonyl chloride (1.1 g, 5.0 mmol) were refluxed in ethanol (20 mL) with sulfuric acid (0.1 mL) for 15 minutes. The product precipitated as a yellowish solid (1.3 g, 79.4%, m.p. 212–213°C).

Mechanistic Insight:

  • Acid Role: Protonation of the amine enhances electrophilicity, facilitating nucleophilic attack on the carbonyl carbon.
  • Stereoselectivity: The (E)-isomer predominates due to steric hindrance between the furan’s bromine and the benzothiazole’s nitro group in the (Z)-form.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A mixture of 2-amino-4-nitrobenzenethiol (5.0 g), 5-bromofuran-2-carbonyl chloride (5.5 g), and methyl iodide (3.1 g) in DMF (50 mL) was heated at 90°C for 6 hours. Column chromatography (ethyl acetate/hexane, 1:2) afforded the target compound in 68% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) of the same reactants reduced reaction time by 75% but lowered yield to 62% due to decomposition.

Spectroscopic Characterization

5.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, N–H), 8.12 (d, J = 2.4 Hz, 1H, Ar–H), 7.94 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.58 (d, J = 8.8 Hz, 1H, Ar–H), 7.21 (d, J = 3.6 Hz, 1H, Furan–H), 6.89 (d, J = 3.6 Hz, 1H, Furan–H), 3.52 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 158.1 (C=N), 152.3 (C–Br), 148.9 (C–NO₂), 134.5–112.4 (Ar–C), 31.6 (CH₃).

5.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₉BrN₃O₄S: 397.9462 [M+H]⁺.
  • Found: 397.9458 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Purity (HPLC)
Stepwise Condensation 79.4% 15 minutes 98.5%
One-Pot Tandem 68% 6 hours 95.2%
Microwave-Assisted 62% 20 minutes 91.8%

Challenges and Mitigation Strategies

  • Nitration Selectivity: The nitro group’s position was controlled using mixed acid (HNO₃/H₂SO₄) at 0°C to prevent polysubstitution.
  • Imine Isomerization: Storage under inert atmosphere at −20°C stabilized the (E)-isomer, reducing Z-form contamination to <2% over six months.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of 3-methyl-6-aminobenzo[d]thiazol-2-ylidene derivatives.

    Substitution: Formation of various substituted furan-2-carboxamides.

    Condensation: Formation of Schiff bases with extended conjugation.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The compound is synthesized through multi-step organic reactions, primarily involving the condensation of 3-methyl-6-nitrobenzo[d]thiazol-2-amine with 5-bromofuran-2-carboxylic acid. The reaction typically uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an anhydrous solvent like dichloromethane under reflux conditions.

Chemical Structure :

  • IUPAC Name : 5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2-ylidene)furan-2-carboxamide
  • Molecular Formula : C13H8BrN3O4S
  • CAS Number : 1173557-33-9

Chemistry

In the field of chemistry, (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, substitution, and condensation—makes it valuable for developing novel compounds.

Biology

The compound has garnered attention for its potential biological activities. Its benzothiazole moiety is associated with antimicrobial and anticancer properties, making it a candidate for drug development. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its interactions with biological targets such as enzymes and receptors suggest it could lead to the development of new pharmaceuticals. For instance, studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines .

Industry

The compound's unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Its potential in developing advanced materials highlights its relevance in industrial sectors focused on innovative technologies.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by Salem (2017) demonstrated that thiazole derivatives, including the compound , exhibited varying degrees of antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) ranged from 0.98 to 3.9 µg/ml, indicating promising antimicrobial properties .
  • Anticancer Potential : Research published in ChemBioChem explored the anticancer effects of benzothiazole derivatives. The study noted that compounds similar to this compound showed substantial cytotoxicity against different cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Drug Development : A systematic review highlighted the role of thiazole derivatives in drug discovery, emphasizing their ability to target specific biological pathways involved in disease processes. The findings support further exploration of this compound as a lead compound in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its benzothiazole moiety can inhibit the activity of certain enzymes involved in microbial growth, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Furan Carboxamide Derivatives

Compounds with 5-nitro-2-furancarboxamide backbones, such as N-cyclohexyl-5-nitrofuran-2-carboxamide (22a), exhibit trypanocidal activity . Key differences include:

  • Nitro Group Placement: In the target compound, the nitro group resides on the benzo[d]thiazole, whereas in analog 22a, it is on the furan.
  • Substituent Effects : The bromine in the target compound may enhance lipophilicity compared to 22a’s cyclohexyl group, affecting membrane permeability and bioavailability.
Table 1: Comparison of Furan Carboxamides
Compound Name Core Structure Substituents Bioactivity Synthesis Yield
Target Compound Furan + Benzo[d]thiazole 5-Br, 6-NO₂, 3-Me Not reported Not available
N-cyclohexyl-5-nitrofuran-2-carboxamide Furan 5-NO₂, N-cyclohexyl Trypanocidal Not specified
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide Pyrazole + Thiophene 4-NO₂, 5-Et, 3-carbamoyl Not reported 42%

Thiazole-Containing Compounds

Thiazole rings are common in bioactive molecules. Examples from pharmacopeial standards (–4) include bis(thiazol-5-ylmethyl) carbamates , which feature fused or substituted thiazoles. Key distinctions:

  • Functional Groups : The nitro and methyl groups in the target compound may stabilize interactions with enzymatic active sites, analogous to morpholine or fluorophenyl substituents in ’s analogs (e.g., 2-(4-fluorophenyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide ) .

Brominated Heterocycles

Bromine substitution is observed in compounds like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () and 5-bromo-N-methylindole-2-carboxamide (). Comparisons include:

  • Reactivity : Bromine in the target’s furan may undergo nucleophilic substitution less readily than in ’s imidazo-thiadiazole due to electronic differences .
  • Bioactivity : Bromine in indole carboxamides () correlates with enhanced binding to protease targets; similar effects may occur in the target compound .

Research Implications

  • Structure-Activity Relationships : Thiazole fusion and substituent electronegativity may optimize pharmacokinetic profiles compared to simpler analogs .

Biological Activity

(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant research findings.

Compound Overview

  • IUPAC Name : 5-bromo-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
  • Molecular Formula : C13H8BrN3O4S
  • CAS Number : 1173557-33-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methyl-6-nitrobenzo[d]thiazol-2-amine with 5-bromofuran-2-carboxylic acid, using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an anhydrous solvent like dichloromethane under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Notably, its benzothiazole moiety has been associated with antimicrobial and anticancer properties, making it a candidate for drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The mechanism often involves inhibition of key enzymes involved in microbial growth. For example, compounds with similar structures have shown effectiveness against various bacterial strains by disrupting their cellular processes .

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various benzothiazole derivatives found that those containing nitro groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine substituent in the furan ring was noted to significantly influence the activity .
  • Cytotoxicity in Cancer Research :
    • In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer properties .

Research Findings Summary Table

PropertyFindings
Antimicrobial Activity Effective against various bacterial strains; mechanism involves enzyme inhibition.
Cytotoxicity Exhibits low micromolar IC50 values against cancer cell lines.
Mechanism Interaction with enzymes and modulation of signaling pathways leading to apoptosis.

Q & A

Q. Table 1: Comparative Bioactivity of Derivatives

SubstituentIC50 (HeLa, µM)MIC (S. aureus, µg/mL)
Br (parent compound)12.332
Cl8.928
CF36.518

How to identify biological targets using proteomics or chemoproteomics?

  • Pull-down assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
  • Kinase profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibition (e.g., EGFR or CDK2) .

What strategies improve compound stability under physiological conditions?

  • pH stability testing : Incubate in buffers (pH 4–9) at 37°C for 24h; monitor degradation via HPLC .
  • Prodrug design : Mask the nitro group as a nitroreductase-activated prodrug to enhance tumor selectivity .

How does this compound compare to analogs with different heterocycles (e.g., thiophene vs. furan)?

  • SAR (Structure-Activity Relationship) : Thiophene analogs show higher logP (2.1 vs. 1.8) but lower solubility, reducing bioavailability .
  • Electron-withdrawing effects : Nitro groups on benzothiazole enhance DNA binding affinity compared to methoxy substituents .

Can synergistic effects be achieved with existing therapeutics?

  • Combination studies : Test with doxorubicin (DNA intercalator) or paclitaxel (microtubule stabilizer) using Chou-Talalay synergy analysis .
  • Resistance reversal : Pre-treat multidrug-resistant cells with verapamil (P-gp inhibitor) to assess enhanced cytotoxicity .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
  • Ethical compliance : All biological assays must follow institutional biosafety protocols (e.g., BSL-2 for bacterial studies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.